9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[63104,12]dodeca-4(12),5,7,9-tetraen-11-one is a complex organic compound with a unique structure that includes a tetrazole ring and a tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrazole ring and the construction of the tricyclic core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications, such as its ability to act as a drug candidate for various diseases.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and tricyclic core may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole-containing molecules and tricyclic compounds. Examples include:
- 9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,8,10-tetraen-3-one
- 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-yl)acetic acid
Uniqueness
The uniqueness of 9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[63104,12]dodeca-4(12),5,7,9-tetraen-11-one lies in its combination of a tetrazole ring and a tricyclic core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H9N5O3 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
9-hydroxy-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one |
InChI |
InChI=1S/C13H9N5O3/c19-10-7-3-1-2-6-4-5-18(9(6)7)13(21)8(10)11(20)12-14-16-17-15-12/h1-3,19H,4-5H2,(H,14,15,16,17) |
InChI Key |
WFPDWJZYGZUNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)C4=NNN=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.